Cinitapride tartrate
Overview
Description
Synthesis Analysis
Cinitapride tartrate synthesis involves the condensation of specific diamines with carboxylic acids, leading to the formation of benzimidazole derivatives, including cinitapride hydrogen tartrate. This process highlights the compound's structural complexity and its derivation from benzamide, indicating its prokinetic properties (G. Srinivasulu et al., 2005).
Molecular Structure Analysis
The molecular structure of cinitapride tartrate is closely related to its prokinetic activity. Its benzamide-derived structure, with specific modifications, plays a crucial role in its functionality as a gastrointestinal motility agent. The incorporation of the benzimidazole moiety, a common feature among proton pump inhibitors, suggests its potential anti-ulcerative properties (G. Srinivasulu et al., 2005).
Chemical Reactions and Properties
Cinitapride tartrate participates in various chemical reactions, including molecular salt formation with picric acid and citric acid-acetic anhydrate systems. These reactions are essential for developing sensitive and selective methods for the compound's determination in pharmaceutical formulations, highlighting its reactivity and interaction with other chemical entities (A. Unnisa & S. S. Ali, 2014).
Physical Properties Analysis
The physical properties of cinitapride tartrate, such as its solubility, stability under various conditions, and interaction with excipients, are critical for its formulation into dosage forms. Studies on its stability-indicating methods and formulation design indicate the compound's robustness and suitability for pharmaceutical applications (Attaur Rehman et al., 2017; R. Bushra et al., 2018).
Chemical Properties Analysis
The chemical properties of cinitapride tartrate, including its reactivity, degradation pathways under stress conditions, and interaction with analytical reagents, are essential for understanding its behavior in pharmaceutical environments. Analytical methods developed for its determination in bulk and dosage forms shed light on these properties, facilitating its quality control and ensuring its therapeutic efficacy (Shikha M.N.Roy et al., 2010).
Scientific Research Applications
Spectrophotometric Methods for Drug Determination
Cinitapride tartrate's quantification in pharmaceutical formulations has been a significant area of research. Unnisa and Ali (2014) developed two spectrophotometric methods for determining Cinitapride tartrate in bulk and dosage forms. These methods involve molecular salt formation reactions with Picric Acid and citric acid-acetic anhydrate system, offering accurate and simple means for routine quality control of Cinitapride tartrate in pharmaceuticals (Unnisa & Ali, 2014).
HPLC Methods for Drug Analysis
The determination of Cinitapride in the presence of its degradation products using reverse phase HPLC (RP-HPLC) is a critical application. Roy et al. (2010) described an RP-HPLC method for analyzing Cinitapride hydrogen tartrate in bulk drug form, which is vital for ensuring drug stability and efficacy (Roy et al., 2010).
Stability Indicating Assay Method
Rehman et al. (2017) developed a UV-spectrophotometric method for determining Cinitapride hydrogen tartrate in bulk and pharmaceutical dosage forms. This method is crucial for assessing the stability of Cinitapride under various conditions, thereby ensuring its safe and effective use (Rehman et al., 2017).
Fast Disintegrating Tablet Formulation
The development of fast disintegrating tablets of Cinitapride hydrogen tartrate for improving bioavailability and patient compliance has been researched. Chinnala & Vodithala (2017) worked on this, focusing on rapid disintegration in saliva, which is particularly beneficial for pediatric and geriatric patients (Chinnala & Vodithala, 2017).
Pharmacogenetic Impact
A study by Campodónico et al. (2022) explored the pharmacogenetic impact of CYP2C8 alleles on Cinitapride's pharmacokinetics and safety. This research is vital for personalized medicine, providing insights into how genetic variations affect drug response (Campodónico et al., 2022).
Synthesis and Biological Evaluation of Derivatives
Research into synthesizing new Cinitapride-related benzimidazole derivatives for anti-ulcerative activity demonstrates the potential for developing new drugs based on the Cinitapride structure. Srinivasulu et al. (2005) focused on creating derivatives with potentially enhanced or varied therapeutic effects (Srinivasulu et al., 2005).
Metabolic Profile Assessment
Marquez et al. (2011, 2012) developed methods using UHPLC to study Cinitapride's metabolism, crucial for understanding the drug's metabolic pathways and potential interactions with other substances (Marquez et al., 2011)(Marquez et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVANMRCHFMTSEG-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinitapride tartrate | |
CAS RN |
1207859-16-2 | |
Record name | Cinitapride tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207859162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CINITAPRIDE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z90GEN540 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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